1-Azido-2-bromo-4-(trifluoromethoxy)benzene
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Overview
Description
1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an organic compound with significant interest in various fields of scientific research. It is characterized by the presence of an azido group, a bromo substituent, and a trifluoromethoxy group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the efficient formation of the azido group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, amines, or thiols in polar solvents.
Reduction: Hydrogen gas with palladium catalyst or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-amino-2-bromo-4-(trifluoromethoxy)benzene.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
1-Azido-2-bromo-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Medicine: Investigated for potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-4-(trifluoromethoxy)benzene involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo substituent can undergo nucleophilic substitution, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
- 1-Azido-4-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Azido-2-bromo-4-(methoxy)benzene
Uniqueness: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene is unique due to the presence of both azido and bromo substituents along with the trifluoromethoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-azido-2-bromo-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRATENNCARFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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